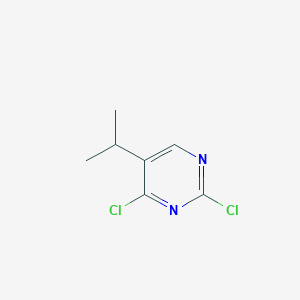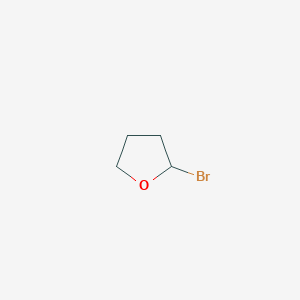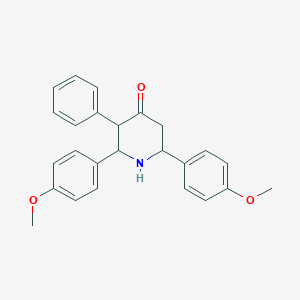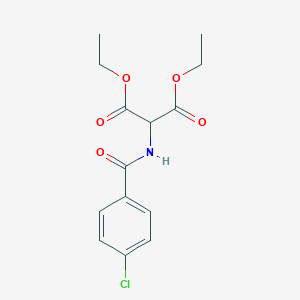
Diethyl 2-(4-chlorobenzamido)malonate
Overview
Description
Diethyl 2-(4-chlorobenzamido)malonate is a compound with a complex chemical structure. It contains amide, malonate, and quinoline groups. The presence of a chlorobenzamido group suggests that it is likely to have biological activity, possibly as a pharmaceutical or pesticide . It is also a reagent used in the synthesis of indole-based PPARγ ligands .
Synthesis Analysis
The synthesis of Diethyl 2-(4-chlorobenzamido)malonate could involve the alkylation of enolate ions, a common method in organic chemistry . This process involves the deprotonation of the α-hydrogen in a 1,3-dicarbonyl compound to form an enolate, which can then be alkylated via an SN2 reaction .Molecular Structure Analysis
The molecular formula of Diethyl 2-(4-chlorobenzamido)malonate is C14H16ClNO5, and its molecular weight is 313.73 g/mol . The compound contains 1 hydrogen bond donor and 5 hydrogen bond acceptors .Chemical Reactions Analysis
As a diethyl malonate derivative, Diethyl 2-(4-chlorobenzamido)malonate can undergo various chemical reactions. For instance, it can be combined with Urea under the action of a strong base to form a barbiturate .Physical And Chemical Properties Analysis
Diethyl 2-(4-chlorobenzamido)malonate has a density of 1.264 g/cm3 and a boiling point of 458.6°C .Scientific Research Applications
Dielectric and Electronic Filters, Thermal, Optical, Mechanical, and Biomedical Applications
Specific Scientific Field
Material Science and Biomedical Research
Summary of the Application
Diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM), a compound similar to Diethyl 2-(4-chlorobenzamido)malonate, has been used in the growth of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
Methods of Application or Experimental Procedures
The single crystals of D23DYM were grown successfully and efficiently by the standard slow evaporation method .
Results or Outcomes
The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed . The negative photoconductive nature as the predominant property and the dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .
Synthesis of Diethyl Malonate under the Catalysis of Expandable Graphite
Specific Scientific Field
Summary of the Application
In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated .
Methods of Application or Experimental Procedures
The ethanol to acid mole ratio, EG dosage and its repetitive effectiveness were determined through single factor experiments .
Results or Outcomes
Under the appropriate condition, the yield of diethyl malonate reached 77.6% . Repetition experiments showed that the catalyst could be reused three times without obvious loss of activity .
Alkylation of Enolate Ions
Specific Scientific Field
Summary of the Application
Enolates, which are similar to “Diethyl 2-(4-chlorobenzamido)malonate”, can be alkylated in the alpha position through an S N 2 reaction with alkyl halides . This process involves replacing an α-hydrogen with an alkyl group and forming a new C-C bond .
Methods of Application or Experimental Procedures
The enolate is alkylated via an S N 2 reaction to form a monoalkylmalonic ester . After alkylation, the diester undergoes hydrolysis with sodium hydroxide to form a dicarboxylate . Subsequent protonation with acid forms a monoalkyl malonic acid .
Results or Outcomes
This method provides a route to a wide variety of carboxylic acids and methyl ketones .
Synthesis of Indole-based PPARγ Ligands
Specific Scientific Field
Summary of the Application
“Diethyl 2-(4-chlorobenzamido)malonate” is used as a reagent in the synthesis of indole-based PPARγ ligands .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this synthesis are not provided in the source .
Results or Outcomes
The outcome of this synthesis is the production of indole-based PPARγ ligands .
Synthesis of Barbiturates and Vitamins
Specific Scientific Field
Summary of the Application
Diethyl malonate, a compound similar to “Diethyl 2-(4-chlorobenzamido)malonate”, is used in the synthesis of other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Results or Outcomes
The outcome of this synthesis is the production of barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Safety And Hazards
properties
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKBMOLVXVIHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543274 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorobenzamido)malonate | |
CAS RN |
81918-01-6 | |
| Record name | Diethyl (4-chlorobenzamido)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90543274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B52461.png)
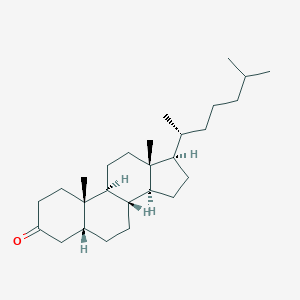
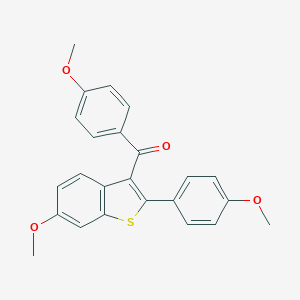

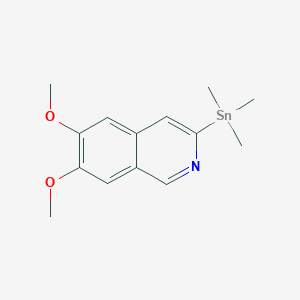


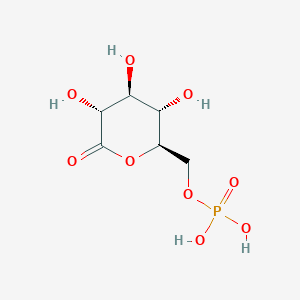
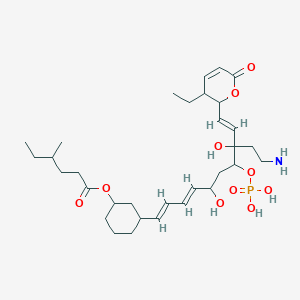
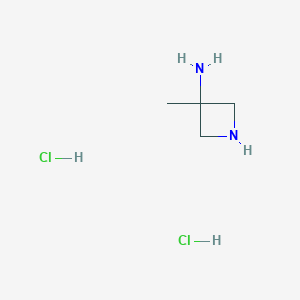
![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)
